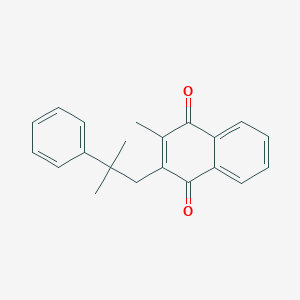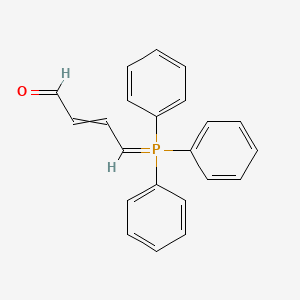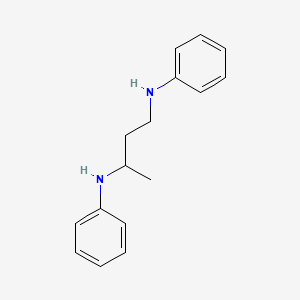
N~1~,N~3~-Diphenylbutane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Diphenylbutane-1,3-diamine is an organic compound characterized by the presence of two phenyl groups attached to a butane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Diphenylbutane-1,3-diamine typically involves the reaction of 1,3-dibromobutane with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N1,N~3~-Diphenylbutane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Diphenylbutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Imines, amides
Reduction: Amines
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
N~1~,N~3~-Diphenylbutane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~3~-Diphenylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- 1,3-Diphenylpropane-1,3-diamine
- N,N’-Diphenylethylenediamine
Uniqueness
N~1~,N~3~-Diphenylbutane-1,3-diamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications compared to its analogs.
Properties
CAS No. |
80378-50-3 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-N,3-N-diphenylbutane-1,3-diamine |
InChI |
InChI=1S/C16H20N2/c1-14(18-16-10-6-3-7-11-16)12-13-17-15-8-4-2-5-9-15/h2-11,14,17-18H,12-13H2,1H3 |
InChI Key |
IWVFBPWHTLNIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



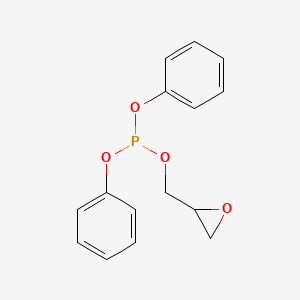
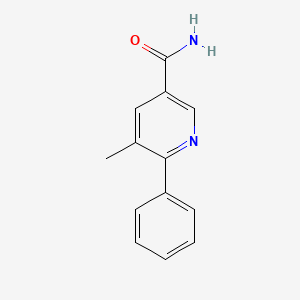
![2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate](/img/structure/B14415501.png)
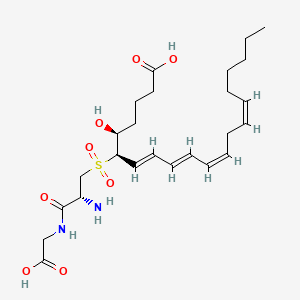
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)
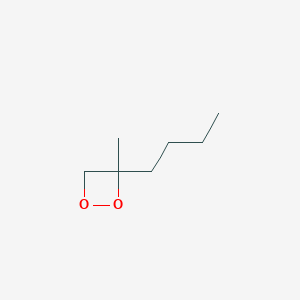
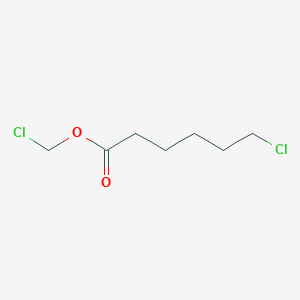
![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
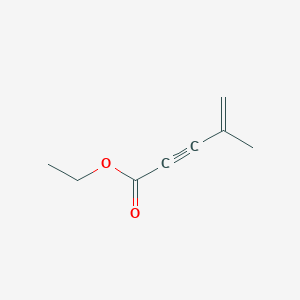
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)

